molecular formula C₃₆H₅₇D₄N₅O₇S B1160703 Narlaprevir-d4

Narlaprevir-d4

Cat. No.: B1160703
M. Wt: 711.99
Attention: For research use only. Not for human or veterinary use.
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Description

Narlaprevir-d4 is a deuterium-labeled stable isotope of the direct-acting antiviral agent Narlaprevir, which is a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease . This deuterated analog serves as a critical internal standard in mass spectrometry-based assays, enabling precise and reliable quantification of Narlaprevir in complex biological matrices during pharmacological and metabolic studies. Its application is essential for investigating the pharmacokinetic profile, bioavailability, and metabolic pathways of the parent drug in research settings . The mechanism of action for the active pharmaceutical ingredient involves reversible covalent binding to the serine residue in the viral protease's active site, thereby inhibiting viral replication in host cells . Research with this compound facilitates a deeper understanding of drug exposure and clearance, supporting the development of robust analytical methods for this class of antiviral therapeutics.

Properties

Molecular Formula

C₃₆H₅₇D₄N₅O₇S

Molecular Weight

711.99

Synonyms

(1R,2S,5S)-N-[(1S)-1-[(Cyclopropylamino)oxoacetyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-Azabicyclo[3.1.0]hexane-2-carboxamide-d4; 

Origin of Product

United States

Molecular Synthesis and Chemical Characterization of Narlaprevir and Deuterated Analogs

Synthetic Methodologies for Narlaprevir (B1676965) Core Structure

One reported kilogram-scale synthesis begins with the preparation of a P4 cyclohexyl moiety. nih.gov This process starts from cyclohexanecarboxylic acid methyl ester, which undergoes several transformations including alkylation, hydrolysis, and oxidation to form a key sulfone acid intermediate. nih.govchemicalbook.com A Curtius rearrangement of this acid yields an isocyanate, a crucial component for subsequent coupling reactions. nih.gov

Another key fragment, the P1–P′ moiety, is synthesized from L-norleucine through reduction, amino protection, and mild oxidation to yield an aldehyde. nih.gov A Passerini reaction followed by deprotection steps affords the required P1–P′ intermediate. nih.gov

The final assembly involves coupling the various pre-synthesized intermediates. For instance, the sulfone acid can be converted to an isocyanate and then reacted with L-tert-leucine. nih.gov This product is then coupled with the bicyclic amine intermediate and the P1–P′ fragment. The synthesis is completed by the oxidation of an α-hydroxy amide to the final α-keto-amide functionality, a critical feature for the compound's biological activity. chemicalbook.com A final recrystallization step yields Narlaprevir with high purity. chemicalbook.com

Table 1: Key Synthetic Transformations in Narlaprevir Synthesis

Step Starting Material Key Reagents/Conditions Product/Intermediate Yield Reference
1 Cyclohexanecarboxylic acid methyl ester LDA, TMSCl; then 2-[(chloromethyl)thio]-2-methylpropane, ZnBr₂ Ester Intermediate 58% (2 steps) chemicalbook.com
2 Ester Intermediate 1. NaOH (aq) 2. Oxone Sulfone Acid 62% (2 steps) nih.gov
3 Sulfone Acid Curtius Rearrangement Isocyanate Intermediate Not Reported nih.gov
4 Isocyanate, L-tert-leucine Biphasic medium Urea Intermediate Not Reported nih.gov
5 Urea Intermediate, Bicyclic Amine EDC, HOBt, NMM Amide Intermediate 79% chemicalbook.com
6 Amide Intermediate NaOH (aq) Carboxylic Acid Intermediate 84% chemicalbook.com
7 Carboxylic Acid, Amine Salt EDC, HOBt α-hydroxy amide precursor Not Reported chemicalbook.com

Yields are as reported in the literature and may vary based on specific reaction conditions.

Deuteration Strategies for Narlaprevir-d4 Synthesis

The synthesis of deuterated compounds, such as this compound, is essential for use as internal standards in pharmacokinetic studies and for investigating metabolic pathways. cdnisotopes.com Deuterium (B1214612) labeling involves replacing specific hydrogen atoms with their heavier isotope, deuterium. snnu.edu.cn This is typically achieved by using deuterated reagents or solvents at specific stages of the synthesis. mdpi.comresearchgate.net

General strategies for deuteration that could be applied to a molecule like Narlaprevir include:

Reductive Deuteration : This method involves the reduction of functional groups like carboxylic acids or their derivatives using a deuterium source. mdpi.com For example, an acyl chloride can be reduced to an α,α-dideuterio alcohol using reagents like samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). mdpi.com

Catalytic H-D Exchange : This technique uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O. nih.govmdpi.com This method can be highly regioselective, targeting specific positions in the molecule, such as benzylic sites. mdpi.com

Late-Stage Deuteration : This approach introduces deuterium into the molecule in the final steps of the synthesis. snnu.edu.cn This is advantageous as it minimizes the potential loss of the isotopic label during a long synthetic sequence. Palladium-catalyzed deuteration of aryl halides or triflates using D₂O is a modern example of this strategy. nih.gov

For this compound specifically, the deuteration would likely target metabolically susceptible positions to create a stable, heavy version of the drug. The exact positions of the four deuterium atoms would be chosen based on metabolic studies of the non-deuterated compound. The synthesis would proceed similarly to the parent compound, but with the introduction of a deuterated building block or the use of a deuteration reaction at a suitable step.

Principles of Structural Elucidation Applied to Narlaprevir and Derivatives

Confirming the chemical structure of a complex molecule like Narlaprevir and its deuterated analogs is a critical final step that relies on a combination of powerful analytical techniques. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. resolvemass.cauii.ac.id

¹H NMR (Proton NMR) provides detailed information about the number and types of hydrogen atoms in a molecule and their connectivity. Chemical shifts, splitting patterns (multiplicity), and integration values are all used to piece together the structure. scienceopen.com

¹³C NMR (Carbon NMR) reveals the number of different carbon environments in the molecule. scienceopen.com

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, helping to definitively map out the molecular skeleton. scienceopen.com For deuterated analogs like this compound, the absence of signals in the ¹H NMR spectrum at the sites of deuteration, coupled with changes in the ¹³C NMR spectrum, confirms the successful incorporation of deuterium.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. scienceopen.comallfordrugs.com

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. scienceopen.comcopernicus.org

For this compound, mass spectrometry is crucial for confirming the incorporation of exactly four deuterium atoms, as this will result in a specific increase in the molecular weight (approximately 4 Da) compared to the unlabeled compound. The isotopic distribution pattern in the mass spectrum will also be distinct. allfordrugs.com

X-ray Crystallography can provide the ultimate proof of structure by determining the three-dimensional arrangement of atoms in a crystalline sample. This technique was used to confirm the binding of Narlaprevir to its target enzyme, providing a detailed picture of the molecule's conformation. nih.gov

Table 2: Analytical Techniques for Structural Characterization

Technique Principle Information Obtained Application to this compound
¹H NMR Measures the resonance of hydrogen nuclei in a magnetic field. Number, environment, and connectivity of protons. Confirmation of structure; absence of signals at deuterated positions.
¹³C NMR Measures the resonance of carbon-13 nuclei. Number and type of carbon environments. Confirmation of carbon skeleton; potential shifts at deuterated sites.
2D NMR (COSY, HSQC) Correlates signals from different nuclei. H-H and C-H connectivity. Definitive assignment of all atoms in the structure.
HRMS (ESI, MALDI) Measures the mass-to-charge ratio of ions with high accuracy. Precise molecular weight and elemental formula. Confirmation of molecular formula and successful incorporation of 4 deuterium atoms.

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Three-dimensional atomic coordinates. | Unambiguous determination of solid-state structure and stereochemistry. |

Through the combined application of these synthetic and analytical methodologies, Narlaprevir and its deuterated analogs can be produced with high purity and their structures unequivocally confirmed, ensuring their suitability for research and development.

Biochemical Mechanisms of Enzyme Inhibition by Narlaprevir

Inhibition of Hepatitis C Virus NS3/4A Serine Protease

Narlaprevir (B1676965) was specifically developed to target the HCV NS3/4A serine protease, an enzyme essential for viral replication. nih.govcdnsciencepub.com The NS3 protease domain, activated by its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific junctions to release functional non-structural proteins. nih.govnih.govxiahepublishing.com Inhibition of this enzyme effectively halts the viral life cycle. nih.gov

Enzymatic Kinetics and Determination of Inhibition Constants (e.g., Ki, EC50, EC90)

In cell-based replicon assays, which measure the compound's ability to inhibit viral RNA replication within host cells, narlaprevir is also highly effective. The 50% effective concentration (EC50) is 20 nM, and the 90% effective concentration (EC90) is 40 nM. nih.govcdnsciencepub.comnih.gov These values indicate that narlaprevir is approximately 10-fold more potent in vitro than first-generation ketoamide inhibitors like boceprevir (B1684563) and telaprevir (B1684684). nih.govcdnsciencepub.com

Table 1: Inhibition Constants of Narlaprevir against HCV NS3/4A Protease

Parameter Value HCV Genotype Assay Type Reference
K*i 7 ± 1 nM 1b Biochemical nih.gov
Ki 0.7 nM 1a Biochemical apexbt.com
Ki 7 nM 1b Biochemical apexbt.com
Ki 3 nM 2a Biochemical apexbt.com
Ki 7 nM 3a Biochemical apexbt.com
EC50 20 ± 6 nM 1b Replicon nih.govnih.gov
EC90 40 ± 10 nM 1b Replicon nih.govnih.gov

Reversible Covalent Binding Mechanism to Active Site Serine (e.g., Ser139)

The inhibitory action of narlaprevir is characterized by a two-step, reversible covalent binding mechanism. nih.govcdnsciencepub.com Initially, the inhibitor binds non-covalently to the active site of the NS3 protease. cdnsciencepub.comapexbt.com This is followed by a slower second step where a covalent bond is formed between the inhibitor and the catalytic serine residue, Ser139, of the protease. nih.govcdnsciencepub.commdpi.com This covalent interaction is reversible, with a dissociation half-life of approximately 1 to 2 hours. nih.gov This mechanism, often referred to as a "serine-trap," contributes significantly to the compound's high potency and prolonged inhibitory effect. cdnsciencepub.comresearchgate.net

Role of the Alpha-Ketoamide Pharmacophore in Covalent Adduct Formation

The key functional group responsible for narlaprevir's mechanism of action is its alpha-ketoamide pharmacophore. nih.govcdnsciencepub.comresearchgate.net This electrophilic "warhead" is specifically designed to be susceptible to nucleophilic attack by the hydroxyl group of the active site Ser139 residue within the protease's catalytic triad. researchgate.netmdpi.com The attack leads to the formation of a stable, yet reversible, hemiketal adduct. nih.govresearchgate.net This covalent modification effectively inactivates the enzyme, preventing it from processing the viral polyprotein. cdnsciencepub.commdpi.com The design of this ketoamide group is a hallmark of several potent serine and cysteine protease inhibitors. researchgate.netethz.ch

Broad-Spectrum Antiviral Research: Narlaprevir as an Inhibitor of SARS-CoV-2 Main Protease (Mpro)

Given the structural similarities between viral proteases, researchers have explored the potential of existing drugs like narlaprevir to inhibit proteases from other viruses, including SARS-CoV-2. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drug development. unimi.itnih.gov

Comparative Enzymatic Inhibition Kinetics with Coronaviral Proteases

Narlaprevir has been identified as an inhibitor of the SARS-CoV-2 Mpro. nih.govbiorxiv.org In enzymatic assays, narlaprevir demonstrated moderate inhibitory activity against Mpro, with a reported IC50 value of 16.11 μM. nih.gov Isothermal titration calorimetry (ITC) experiments measured the binding affinity (Kd) between narlaprevir and Mpro to be 82 μM. nih.gov While less potent against Mpro compared to its primary target, HCV NS3/4A, its activity is significant and comparable to other repurposed drugs. researchfeatures.comosti.gov For instance, the related HCV inhibitor boceprevir was found to inhibit Mpro with an IC50 of 4.13 µM. mdpi.comacs.org The demonstrated activity makes narlaprevir and its derivatives a basis for designing new hybrid inhibitors targeting coronaviral proteases. nih.govresearchgate.net

Table 2: Inhibition and Binding Constants of Narlaprevir against SARS-CoV-2 Mpro

Parameter Value Assay Type Reference
IC50 16.11 μM Enzyme Activity nih.gov
Kd 82 μM ITC nih.gov

Structural Basis of Narlaprevir-Mpro Interaction (e.g., Cys145 binding)

The structural basis for narlaprevir's inhibition of SARS-CoV-2 Mpro has been elucidated through X-ray crystallography. nih.gov The crystal structure of the Mpro-narlaprevir complex, resolved at 1.78 Å, reveals that narlaprevir binds to the substrate-binding site located between domains I and II of the protease. nih.gov

Crucially, the interaction involves a covalent bond formed between the inhibitor and the catalytic cysteine residue, Cys145, of Mpro. researchgate.netnih.gov The alpha-ketoamide warhead of narlaprevir is attacked by the thiol group of Cys145, forming a covalent hemithioketal adduct. nih.govresearchgate.net This binding is further stabilized by a network of hydrogen bonds. The amide backbone of narlaprevir forms hydrogen bonds with residues H41, N142, G143, and H164 on one side, and the P1 norleucine moiety fits well into the S1 subsite of the protease. nih.gov This covalent interaction with Cys145 is the same mechanism employed by other potent Mpro inhibitors and is critical for inactivating the enzyme. unimi.itmdpi.com

Molecular Basis of Viral Resistance to Narlaprevir

Identification and Characterization of Resistance-Associated Mutations in Viral Proteases (e.g., V36M, R155K, T54A, A156T in HCV NS3/4A)

Clinical and in vitro studies have identified several key mutations in the HCV NS3/4A protease that confer resistance to narlaprevir (B1676965). These mutations, known as resistance-associated substitutions (RASs), can emerge early during therapy. nih.gov The most significant RASs include V36M, T54A, R155K, and A156T. researchgate.netcdnsciencepub.combiocrick.com

These mutations are characterized by the level of resistance they confer. Computational and experimental studies categorize them into low-level and high-level resistance. researchgate.netcdnsciencepub.comnih.gov

Low-level resistance: Mutations such as V36M, T54A, and R155K result in a smaller decrease in susceptibility to narlaprevir. researchgate.netcdnsciencepub.com For instance, the V36M and T54A mutations show an 8-fold and 11-fold increase in the EC50 value (the concentration of a drug that gives a half-maximal response), respectively. apexbt.comcdnsciencepub.com The R155K mutation results in a 15-fold increase. cdnsciencepub.comnih.gov

High-level resistance: The A156T mutation, either alone or in combination with other mutations like V36M+R155K, leads to a significant reduction in narlaprevir's efficacy. researchgate.netcdnsciencepub.com The A156T mutation can increase the EC50 value by over 1,000-fold, conferring a high degree of resistance. nih.gov The double mutation V36M+R155K has been shown to result in a 130-fold increase in EC50. cdnsciencepub.com

Longitudinal studies in patients have shown that while many resistant variants are replaced by the wild-type virus after treatment cessation, some mutations can persist. nih.gov Notably, the R155K mutation has been observed to persist for over three years in some patients, highlighting the long-term challenge of viral resistance. nih.govbiocrick.com

Table 1: Resistance-Associated Mutations to Narlaprevir in HCV NS3/4A Protease

MutationPositionLevel of ResistanceFold Increase in EC50Reference
V36M36Low8 cdnsciencepub.com
T54A54Low11 apexbt.comcdnsciencepub.com
R155K155Low15 cdnsciencepub.comnih.gov
A156T156High>1000 biocrick.comnih.gov
V36M + R155K36 & 155High130 cdnsciencepub.com

Impact of Specific Amino Acid Substitutions on Enzyme-Inhibitor Binding Affinity and Conformational Dynamics

The primary mechanism by which resistance mutations reduce narlaprevir's effectiveness is by decreasing the binding affinity between the inhibitor and the NS3/4A protease. researchgate.net This is achieved through alterations in the enzyme's conformational dynamics and direct or indirect disruption of key interactions.

Molecular dynamics simulations and free energy calculations have provided detailed insights into these mechanisms. researchgate.netcdnsciencepub.com The binding of narlaprevir to the wild-type protease is a stable interaction. However, mutations alter this stability. The analysis of binding free energies indicates that van der Waals interactions are crucial for distinguishing the binding affinities of narlaprevir to the wild-type versus mutant proteases. researchgate.netcdnsciencepub.combiocrick.com

Direct Impact: Mutations at positions like A156 can directly interfere with the inhibitor. The A156T substitution, for example, introduces a bulkier and more polar threonine residue, which can cause a steric clash with the inhibitor molecule, thereby preventing it from binding effectively in the active site. pnas.orgcapes.gov.br

Indirect Impact: Other mutations, such as those at positions R155 and D168, can indirectly affect inhibitor binding. These residues are part of an electrostatic network within the active site that is crucial for efficient inhibitor binding. capes.gov.brasm.org A mutation like R155K disrupts this network, leading to a less favorable binding environment for the inhibitor without necessarily making direct contact with it. asm.orgacs.org

These substitutions can induce conformational changes in the protease. For instance, molecular dynamics studies on other protease inhibitors have shown that resistance mutations can cause shifts in the positions of critical residues like His57 and Lys136, which are part of the catalytic machinery, ultimately weakening the inhibitor's binding. tandfonline.com While these specific studies were not on narlaprevir, the principles of conformational changes leading to reduced inhibitor affinity are broadly applicable. tandfonline.com

Table 2: Predicted Binding Free Energy Changes Due to Resistance Mutations

SystemPredicted Binding Free Energy (kcal/mol)Change from Wild-Type (kcal/mol)Reference
Wild-Type + Narlaprevir-8.50 (ΔGSA)N/A cdnsciencepub.com
V36M + Narlaprevir-7.42 (ΔGSA)+1.08 cdnsciencepub.com
T54A + Narlaprevir-8.23 (ΔGSA)+0.27 cdnsciencepub.com
R155K + Narlaprevir-8.45 (ΔGSA)+0.05 cdnsciencepub.com
V36M+R155K + Narlaprevir-6.75 (ΔGSA)+1.75 cdnsciencepub.com
A156T + Narlaprevir-6.88 (ΔGSA)+1.62 cdnsciencepub.com
Note: ΔGSA represents the nonpolar desolvation energy component of the total binding free energy. A less negative value indicates less favorable binding.

Mechanisms of Cross-Resistance with Related Protease Inhibitors (e.g., Boceprevir (B1684563), Telaprevir)

A significant challenge in HCV therapy is the phenomenon of cross-resistance, where mutations selected by one drug also confer resistance to other drugs in the same class. Narlaprevir shares cross-resistance profiles with other first-generation ketoamide protease inhibitors like boceprevir and telaprevir (B1684684). nih.govnih.gov

Studies have demonstrated that the majority of mutations conferring resistance to boceprevir and telaprevir also cause similar fold losses in activity for narlaprevir. nih.govnih.gov This is particularly true for mutations at positions V36, T54, R155, and A156. nih.govwjgnet.com

Shared Structural Susceptibility: Narlaprevir, boceprevir, and telaprevir all have bulky chemical groups that extend into the protease active site. pnas.org Mutations at residues R155 and A156 are particularly problematic as they affect the binding of these bulky moieties, leading to broad cross-resistance among these inhibitors. pnas.orgwjgnet.com

Variable Impact: While there is significant overlap, the degree of resistance can vary. For instance, mutations at R155 and A156 appear to affect the activity of narlaprevir more significantly than that of boceprevir. nih.gov Conversely, due to its higher intrinsic potency, narlaprevir may retain more activity against some mutants compared to boceprevir and telaprevir. nih.govnih.gov

The structural basis for this cross-resistance lies in how these inhibitors interact with the protease active site. The design of these inhibitors often extends beyond the "substrate envelope"—the consensus volume occupied by the natural substrates of the protease. pnas.org When inhibitors have components that lie outside this envelope, they are more likely to be affected by mutations at those sites, leading to resistance. pnas.orgacs.org

Preclinical Metabolism and Biotransformation Studies of Narlaprevir

In Vitro Metabolic Pathway Elucidation (e.g., Cytochrome P450 Enzymes, specifically CYP3A4 involvement)

The primary route of metabolism for many HCV protease inhibitors is oxidation, mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. encyclopedia.pubmdpi.com For narlaprevir (B1676965), the involvement of CYP3A4 is strongly implicated, a common feature for drugs in this class. CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. encyclopedia.pubnih.gov

While specific metabolic breakdown products of narlaprevir are not extensively detailed in publicly available literature, initial preclinical assessments indicated that the compound did not present significant issues in in vitro CYP assays. nih.gov Studies on analogous protease inhibitors, such as saquinavir and ritonavir, show that CYP3A4-mediated metabolism typically involves reactions like hydroxylation (addition of -OH groups) and N-dealkylation (removal of alkyl groups from a nitrogen atom). encyclopedia.pubdrugbank.com It is hypothesized that narlaprevir undergoes similar biotransformations.

The clinical use of ritonavir, a potent CYP3A4 inhibitor, as a pharmacokinetic booster for narlaprevir further supports the significant role of CYP3A4 in narlaprevir's clearance. nih.gov By inhibiting CYP3A4, ritonavir slows the metabolism of narlaprevir, thereby increasing its plasma concentration and therapeutic efficacy. mdpi.com

Table 1: Common CYP3A4-Mediated Metabolic Reactions for Protease Inhibitors

Reaction Type Description Potential Site on Narlaprevir Structure
Hydroxylation Addition of a hydroxyl (-OH) group Cyclohexyl ring, tert-butyl group, proline moiety
N-dealkylation Removal of an alkyl group from a nitrogen atom Not a primary pathway for Narlaprevir's core

| Oxidation | General oxidation of aliphatic or aromatic moieties | Various positions on the molecule |

Role of Efflux Transporters in Narlaprevir Disposition (e.g., P-glycoprotein)

The bioavailability of orally administered drugs is not only governed by metabolism but also by the action of efflux transporters. P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key efflux pump that actively transports a wide range of xenobiotics out of cells. medchemexpress.com It is highly expressed in the intestine, liver, and kidneys, playing a critical role in limiting drug absorption and facilitating excretion.

Application of Deuterated Narlaprevir-d4 in Metabolic Tracing and Pathway Analysis in Preclinical Models

Isotopically labeled compounds are indispensable tools in modern drug metabolism studies. researchgate.net this compound, a deuterated analog of narlaprevir where four hydrogen atoms have been replaced by deuterium (B1214612), serves as a crucial asset for metabolic tracing and analysis. Deuterium is a stable, non-radioactive isotope of hydrogen that can be incorporated into a drug molecule without altering its fundamental chemical and pharmacological properties. pharmafocusasia.com

One of the primary challenges in metabolism studies is distinguishing drug-derived metabolites from the vast number of endogenous compounds present in biological samples (e.g., plasma, urine, feces). sciex.comnih.gov this compound provides a clear solution to this problem.

By using mass spectrometry, researchers can easily track the deuterated compound and its metabolites. This compound and any metabolite retaining the deuterium label will appear at a mass-to-charge ratio (m/z) that is 4 units higher than their non-deuterated counterparts. This mass shift creates a unique isotopic signature, allowing for the selective detection and confident identification of all drug-related species, even at very low concentrations. acs.orgdrugtargetreview.com

Furthermore, this compound is an ideal internal standard for quantitative bioanalysis. By adding a known amount of the deuterated standard to a biological sample, the concentration of the unlabeled narlaprevir can be measured with high accuracy and precision, correcting for variations in sample preparation and instrument response. pharmafocusasia.com

The strategic placement of deuterium atoms on a drug molecule can provide profound insights into its metabolic pathways. The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. pharmafocusasia.com This phenomenon leads to the "Deuterium Kinetic Isotope Effect" (KIE), where enzymatic reactions that involve the cleavage of a C-H bond proceed more slowly when hydrogen is replaced by deuterium. documentsdelivered.comnih.gov

By synthesizing different deuterated versions of narlaprevir with deuterium atoms at various potential metabolic "hot spots," researchers can pinpoint the exact sites of metabolism. If deuteration at a specific position on the molecule significantly slows down its rate of metabolism in vitro, it provides strong evidence that this position is a primary site of enzymatic attack, likely by a CYP enzyme. nih.govnih.gov This technique allows for the precise elucidation of the enzymatic transformation steps involved in narlaprevir's biotransformation.

Table 2: Applications of this compound in Preclinical Research

Application Principle Outcome
Metabolite Tracing Unique mass signature (M+4) Unambiguous detection of parent drug and its metabolites in complex biological matrices.
Quantitative Bioanalysis Use as an internal standard Accurate and precise measurement of narlaprevir concentrations in pharmacokinetic studies.

| Site of Metabolism ID | Kinetic Isotope Effect (KIE) | Slower metabolism if deuterium is at an enzymatic cleavage site, confirming the location of biotransformation. |

Advanced In Vitro Models for Metabolism Research (e.g., human liver microsomes, isolated hepatocytes)

To reliably predict drug metabolism in humans, preclinical studies employ sophisticated in vitro models derived from human liver tissue. researchgate.net These models are essential for investigating the metabolic pathways of drugs like narlaprevir.

Human Liver Microsomes (HLMs): These are subcellular fractions prepared from human liver cells that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 family. youtube.com HLMs are a standard tool for determining a drug's metabolic stability and identifying the primary metabolites formed through oxidative pathways. researchgate.net Incubating narlaprevir with HLMs in the presence of necessary cofactors (like NADPH) allows researchers to measure the rate of its disappearance and identify the resulting oxidized products, confirming the role of CYP enzymes. drugbank.com

These in vitro systems, often used in conjunction with isotopically labeled tracers like this compound, are powerful tools for building a detailed map of a drug's metabolic fate before it enters clinical trials.

Advanced Analytical Methodologies for Narlaprevir and Its Deuterated Analogs

Chromatographic Separation Techniques for Narlaprevir (B1676965) Quantification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and purification of pharmaceutical compounds. nih.gov In the context of Narlaprevir and its analogs, reversed-phase HPLC (RP-HPLC) is a commonly employed method. longdom.org This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. japsonline.com

During the development of Narlaprevir, HPLC was instrumental in separating diastereomers and purifying the final compound. nih.gov For quantitative analysis, the chromatographic conditions must be optimized to achieve a sharp peak shape, adequate retention time, and baseline separation from endogenous matrix components and potential metabolites. nih.gov Key parameters that are optimized during method development include the column type, mobile phase composition and gradient, flow rate, and column temperature. japsonline.com

Table 1: Illustrative Parameters for a Typical HPLC Method for Narlaprevir Analysis This table presents a hypothetical set of parameters to illustrate a typical HPLC setup. Actual conditions would be optimized for specific applications.

ParameterExample SpecificationPurpose
Column C18 (e.g., 150 x 4.6 mm, 3 µm)Provides a non-polar stationary phase for reversed-phase separation. japsonline.com
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; acidifier improves peak shape and ionization. japsonline.com
Mobile Phase B Acetonitrile or MethanolOrganic solvent; its proportion is varied to elute compounds based on hydrophobicity. japsonline.com
Flow Rate 0.5 - 1.0 mL/minInfluences retention time, separation efficiency, and backpressure.
Gradient Linear gradient (e.g., 5% to 95% B over 5 min)Allows for the separation of compounds with a wide range of polarities in a single run. japsonline.com
Column Temperature 30 - 40 °CAffects viscosity of the mobile phase and analyte retention, ensuring reproducibility. japsonline.com
Injection Volume 5 - 20 µLThe amount of prepared sample introduced into the system.
Detector UV or Mass SpectrometerUV detection is common in early development; MS provides higher selectivity and sensitivity.

Mass Spectrometry-Based Quantification and Metabolite Identification (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))

For highly sensitive and selective quantification of Narlaprevir in complex biological samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. dergipark.org.tr This technique links the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of mass spectrometry. scielo.org.mx

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). japsonline.com The system operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. scielo.org.mx In MRM, the first mass analyzer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the protonated Narlaprevir molecule (the precursor ion). This ion is then fragmented in a collision cell, and a second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). medrxiv.org This specific precursor-to-product ion transition is unique to the analyte, minimizing interference from other compounds in the matrix. medrxiv.org

This approach is also invaluable for metabolite identification. By scanning for predicted metabolic modifications (e.g., oxidation, glucuronidation) of the parent drug, potential metabolites can be detected and their structures tentatively assigned based on their fragmentation patterns. acs.org

Utilization of Narlaprevir-d4 as an Internal Standard in Bioanalytical Assays

The accuracy and precision of LC-MS/MS quantification rely heavily on the use of an appropriate internal standard (IS). researchgate.net For Narlaprevir, its deuterated analog, this compound, serves as an ideal IS. Stable isotope-labeled (SIL) internal standards are considered the most suitable choice for quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte. biopharmaservices.comcerilliant.com

This compound is chemically identical to Narlaprevir, except that four hydrogen atoms have been replaced with deuterium (B1214612). This small mass change allows the mass spectrometer to distinguish between the analyte and the IS, but it does not significantly alter their chemical behavior. cerilliant.com

The key advantages of using this compound as an IS include:

Compensation for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since this compound has the same ionization efficiency and is affected by matrix effects in the same way as Narlaprevir, the ratio of the analyte response to the IS response remains constant, correcting for this variability. biopharmaservices.comnih.gov

Correction for Sample Processing Variability: Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the IS. researchgate.net

Identical Chromatographic Behavior: this compound co-elutes with Narlaprevir, ensuring that both are subjected to the same conditions at the same time within the analytical system. researchgate.net

During method development, it is crucial to verify the purity of the SIL standard, as the presence of unlabeled analyte as an impurity can compromise the assay's accuracy, particularly at the lower limit of quantification. nih.gov

Method Development and Validation for Narlaprevir Analysis in Complex Biological Matrices (e.g., in vitro cell lysates, animal tissues)

Before an analytical method can be used for routine analysis of study samples, it must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and fitness for purpose. labmanager.comnih.gov This process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.govbioanalysis-zone.com A full validation is required for any new bioanalytical method intended to quantify a drug in a specific biological matrix, such as plasma, urine, or tissue homogenates. europa.eubioanalysis-zone.com

The validation process assesses several key parameters:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte (Narlaprevir) and the internal standard (this compound) from endogenous matrix components or other potential contaminants. europa.eu This is typically tested by analyzing at least six different blank matrix sources. europa.eu

Linearity and Range: The assay must demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

Lower and Upper Limits of Quantification (LLOQ & ULOQ): The LLOQ is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.goveuropa.eu The analyte signal at the LLOQ should be at least five times that of a blank sample. europa.eu The ULOQ is the highest concentration on the curve meeting these criteria. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured values are to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Stability: The stability of Narlaprevir in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term frozen storage.

Table 2: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria (based on FDA/EMA Guidelines)

Validation ParameterPurposeGeneral Acceptance Criteria
Selectivity Ensure no interference at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. europa.eu
Linearity Define the concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of mean test results to the true concentration.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Stability Evaluate analyte integrity under different storage and handling conditions.Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Computational and Structural Biology Insights into Narlaprevir Action

Molecular Docking and Virtual Screening Approaches for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding of Narlaprevir (B1676965) to its primary target, the Hepatitis C Virus (HCV) NS3/4A serine protease.

Docking studies have been employed to investigate the binding of Narlaprevir and its derivatives to the active site of the HCV NS3/4A protease. nih.gov These studies help in elucidating the key interactions that contribute to the inhibitor's potency. For instance, research has shown that Narlaprevir forms a reversible covalent bond with the active-site residue Ser139 of the protease. asm.orgglpbio.com

Furthermore, virtual screening, often in conjunction with docking, has been utilized to identify potential new inhibitors. By screening large libraries of compounds, researchers can identify molecules with favorable binding characteristics. researchgate.netnih.gov This approach has been extended to other viral proteases as well. For example, in the context of the COVID-19 pandemic, docking studies investigated the potential of Narlaprevir to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro). temple.edularvol.com These studies suggested that Narlaprevir could bind to the Mpro active site, highlighting its potential as a repurposed drug. temple.edurcsb.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique has been crucial in understanding the stability of the Narlaprevir-protease complex and the molecular mechanisms of drug resistance.

MD simulations have been performed on Narlaprevir in complex with both wild-type and mutant HCV NS3/4A protease. cdnsciencepub.commatilda.sciencenih.gov These simulations revealed that the complex is stable, and they helped to identify key residues involved in drug resistance. cdnsciencepub.comnih.gov For example, mutations such as V36M, R155K, T54A, and A156T have been shown to affect the binding affinity of Narlaprevir. cdnsciencepub.comnih.govresearchgate.net The root-mean-square deviation (RMSD) values from these simulations indicate the stability of the protein-ligand complexes, with stable systems showing relatively small fluctuations. cdnsciencepub.com

Similar MD simulations have been conducted to study the interaction of Narlaprevir with the SARS-CoV-2 Mpro. temple.edu These simulations predicted that Narlaprevir binds strongly to the Mpro, a finding that was consistent with in vitro results. temple.edu The stability of the inhibitor within the active site, as observed in MD simulations, is a key indicator of its potential efficacy. mdpi.comresearchgate.net

Free Energy Calculations and Decomposition Analysis of Inhibitor Binding (e.g., MM/GBSA, WHAM)

To quantify the binding affinity of Narlaprevir to its target protease, researchers employ free energy calculation methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Weighted Histogram Analysis Method (WHAM).

MM/PBSA calculations have been used to estimate the binding free energies of Narlaprevir with wild-type and mutant HCV NS3/4A proteases. cdnsciencepub.commatilda.science These calculations have successfully predicted the impact of resistance mutations, showing that mutations like V36M+R155K and A156T lead to a significant decrease in binding affinity, which correlates with high-level drug resistance observed experimentally. cdnsciencepub.comnih.govresearchgate.net

Energy decomposition analysis, a feature of these methods, allows for the contribution of individual amino acid residues to the total binding energy to be determined. researchgate.net This has revealed that van der Waals interactions are a crucial component of the binding energy for Narlaprevir with the HCV NS3/4A protease. cdnsciencepub.commatilda.sciencenih.gov For the SARS-CoV-2 Mpro, similar computational approaches have been used to analyze the binding of various inhibitors, providing a deeper understanding of the forces driving ligand binding. mdpi.com

Table 1: Predicted Binding Free Energies of Narlaprevir with HCV NS3/4A Protease Variants

Protease Variant Predicted Binding Free Energy (kcal/mol)
Wild-Type (WT) -39.61 cdnsciencepub.com
V36M Mutant -35.21 cdnsciencepub.com
T54A Mutant -35.32 cdnsciencepub.com
R155K Mutant -35.35 cdnsciencepub.com
V36M+R155K Mutant -27.7 cdnsciencepub.com
A156T Mutant -30.31 cdnsciencepub.com

Data sourced from a computational study using the MM/PBSA method. cdnsciencepub.com

X-ray Crystallography and Neutron Crystallography Studies of Protease-Inhibitor Complexes (e.g., SARS-CoV-2 Mpro with Narlaprevir or related compounds)

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional picture of the atomic arrangement within a crystal. This has been instrumental in visualizing the interaction of Narlaprevir and related inhibitors with their target proteases.

The crystal structure of Narlaprevir in complex with the HCV NS3/4A protease has been solved, confirming that it forms a covalent bond with the active-site serine (Ser139). asm.orgnih.gov This structural information reveals key hydrogen bonding and hydrophobic interactions that contribute to its high potency. nih.gov

More recently, with the emergence of SARS-CoV-2, X-ray crystallography has been used to study the binding of Narlaprevir to the main protease (Mpro). rcsb.org The room-temperature X-ray crystal structure of the SARS-CoV-2 Mpro in complex with Narlaprevir has been determined to a resolution of 2.30 Å (PDB ID: 6XQT). rcsb.org These studies have shown that the Mpro active site is malleable and can accommodate inhibitors like Narlaprevir. rcsb.org Additionally, joint X-ray and neutron crystallography studies on hybrid inhibitors derived from Narlaprevir and Boceprevir (B1684563) have provided detailed insights into the protonation states of active site residues upon inhibitor binding. nih.govresearchgate.netrcsb.org

Table 2: Crystallographic Data for SARS-CoV-2 Mpro in Complex with Narlaprevir

PDB ID Resolution (Å) R-Value Work R-Value Free Method
6XQT 2.30 rcsb.org 0.225 rcsb.org 0.277 rcsb.org X-RAY DIFFRACTION rcsb.org

Data for the room-temperature crystal structure of SARS-CoV-2 main protease in complex with Narlaprevir. rcsb.org

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies to Guide Design

Pharmacophore modeling and Structure-Activity Relationship (SAR) studies are essential for the rational design of new and more effective drugs. A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target.

SAR studies on Narlaprevir and its analogs have been crucial in its development. nih.govbiojournals.us These studies have explored how modifications to different parts of the molecule, such as the P1, P2, and P4 regions, affect its inhibitory activity and pharmacokinetic properties. nih.govnih.gov For example, the introduction of a sulfone-containing cyclohexyl moiety at the P4 position led to improved potency due to additional favorable interactions with the enzyme. nih.gov

Pharmacophore models have been developed based on known HCV NS3/4A inhibitors, including Narlaprevir. nih.gov These models, which typically include features like hydrogen bond acceptors and hydrophobic groups, are used in virtual screening campaigns to identify novel inhibitor scaffolds. nih.gov Quantitative structure-activity relationship (QSAR) studies have also been conducted on Narlaprevir derivatives to build predictive models that can guide the design of new compounds with enhanced activity. nih.govingentaconnect.com These computational approaches continue to be vital in the ongoing effort to develop potent antiviral agents. nih.govresearchgate.net

Future Directions in Narlaprevir Inspired Drug Discovery Research

Rational Design of Next-Generation Protease Inhibitors with Enhanced Potency and Resistance Profiles

The development of resistance is a primary obstacle in antiviral therapy. For Narlaprevir (B1676965), mutations in the HCV NS3/4A protease, such as V36M, T54A, R155K, and A156T, have been shown to confer varying levels of resistance. patsnap.comasm.org Computational studies using molecular dynamics simulations have elucidated the molecular mechanisms behind this resistance, indicating that mutations can alter the binding affinity of the drug. patsnap.comasm.org For instance, the V36M, R155K, and T54A mutations are associated with low-level resistance, while the V36M+R155K and A156T mutations lead to high-level resistance. asm.org

Future rational drug design efforts will leverage this structural and mechanistic understanding to create next-generation protease inhibitors. Key strategies include:

Modifying Core Scaffolds: Introducing chemical modifications to the narlaprevir scaffold to establish new interactions with the protease active site, thereby maintaining potency against resistant strains. caymanchem.com A strategy to combat resistance involves designing inhibitors that optimize binding to subpockets within the active site that are less prone to mutation, such as the S1 and S3 pockets, while avoiding interactions with more mutable regions like the S2 and S4 pockets. caymanchem.com

Macrocyclization: The use of macrocyclic structures, a strategy successfully employed for several HCV protease inhibitors, can enhance the affinity of inhibitors for shallow and featureless active sites, a characteristic of many viral proteases. nih.gov

Covalent Inhibition: Narlaprevir functions as a reversible covalent inhibitor, forming a bond with the active-site serine (Ser139) of the NS3 protease. wikipedia.orggoogle.com Future designs could explore different reactive groups or "warheads" to create more potent or irreversible covalent inhibitors, potentially leading to longer-lasting antiviral effects. google.commedchemexpress.com

The intrinsic potency of a drug is a critical factor in overcoming resistance. Despite resistance mutations causing a loss of activity, Narlaprevir's high intrinsic potency allows it to retain more activity against these mutants compared to less potent inhibitors. wikipedia.org This underscores the importance of optimizing potency in the design of new inhibitors.

Table 1: Narlaprevir Activity and Resistance

Parameter Value/Description Reference
Target HCV NS3/4A Serine Protease chemicalbook.com
Mechanism Reversible covalent inhibitor wikipedia.org
Inhibition Constant (Ki) 7 nM wikipedia.org
EC90 (Replicon Assay) 40 nM wikipedia.org
Resistance Mutations T54A/S, A156S/T/V wikipedia.org
High-Level Resistance A156T, V36M+R155K asm.org

| Low-Level Resistance | V36M, R155K, T54A | asm.org |

Methodological Advancements in Preclinical and Computational Research Relevant to Protease Inhibitor Development

The discovery and optimization of protease inhibitors like Narlaprevir have been significantly accelerated by advancements in preclinical and computational methodologies. nih.gov Future research will continue to build on these powerful tools.

Computational Approaches:

Structure-Based Drug Design (SBDD): The availability of high-resolution crystal structures of viral proteases complexed with inhibitors is fundamental. chemsrc.comnih.gov These structures enable detailed analysis of drug-target interactions and guide the design of new molecules with improved binding characteristics. google.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions and are instrumental in understanding the mechanisms of drug resistance. patsnap.comncats.io By simulating the behavior of the protease and inhibitor over time, researchers can predict how mutations will affect binding affinity. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: These computational techniques are used to identify the key chemical features essential for a molecule's inhibitory activity. chemicalbook.comnih.gov By building models based on a series of known active and inactive compounds, researchers can screen virtual libraries for new potential inhibitors. chemicalbook.com

Virtual Screening (VS): VS allows for the rapid computational screening of vast libraries containing millions of molecules to identify those with a high probability of binding to the target protease, significantly reducing the time and cost of initial drug discovery. nih.gov

Preclinical Methodologies:

Replicon Systems: Cell-based replicon assays are crucial for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication. wikipedia.org These systems are used to determine key parameters like the 50% and 90% effective concentrations (EC50 and EC90).

Enzymatic Assays: Biochemical assays using purified protease are essential for determining the direct inhibitory activity of a compound on its target enzyme, yielding values such as the inhibition constant (Ki). caymanchem.com

Cross-Resistance Studies: Systematically testing new inhibitor candidates against a panel of proteases with known resistance mutations is critical to selecting compounds with a superior resistance profile. wikipedia.org

These integrated computational and preclinical approaches create a powerful cycle of design, testing, and refinement that streamlines the development of more effective and resilient protease inhibitors. chemicalbook.com

Exploration of Narlaprevir Scaffolds for Novel Antiviral Targets and Broad-Spectrum Activity

The chemical scaffold of an approved drug like Narlaprevir is a valuable starting point for discovering inhibitors against new or related viral targets. This "drug repurposing" or scaffold-hopping approach can significantly accelerate the development timeline for new antiviral agents.

The SARS-CoV-2 pandemic highlighted the urgent need for broad-spectrum antivirals. The main protease (Mpro or 3CLpro) of SARS-CoV-2, a cysteine protease essential for viral replication, emerged as a prime drug target. medchemexpress.comgoogle.comill.eu Researchers recognized structural similarities between the active sites of HCV and coronaviral proteases, prompting investigations into whether HCV inhibitors could be repurposed. google.com

Studies demonstrated that Narlaprevir and its parent compound, Boceprevir (B1684563), could indeed inhibit the SARS-CoV-2 Mpro, albeit with lower potency than against their primary HCV target. ill.eumedchemexpress.commedchemexpress.com For instance, Narlaprevir was found to inhibit SARS-CoV-2 replication in cell culture with an EC50 value of 7.23 μM. nih.gov

This cross-reactivity has inspired the rational design of novel hybrid inhibitors. By combining structural elements from Narlaprevir and known SARS-CoV-1 inhibitors, researchers have created new covalent inhibitors (e.g., BBH-1, BBH-2, NBH-2) specifically targeting the SARS-CoV-2 Mpro. google.commedchemexpress.com These hybrid molecules leverage the pre-organized binding conformation provided by the Narlaprevir scaffold to achieve potent inhibition of the new target. google.com Joint X-ray and neutron crystallography studies have been pivotal in visualizing how these hybrid inhibitors covalently bind to the Mpro active site, providing a detailed roadmap for further optimization. medchemexpress.com

The exploration of the Narlaprevir scaffold is not limited to coronaviruses. The fundamental principles of its design, particularly the ketoamide warhead and the peptide-mimicking structure, could be adapted to target proteases from other viral families, such as the Flaviviridae, which includes dengue and Zika viruses. nih.gov The success in repurposing and re-engineering the Narlaprevir scaffold underscores a promising strategy for developing broad-spectrum antiviral drugs to combat future viral pandemics. google.commedchemexpress.com

Table 2: Compound Names Mentioned

Compound Name
Asunaprevir Narlaprevir-d4
Boceprevir Paritaprevir
Danoprevir Remdesivir
Deldeprevir Ribavirin
Faldaprevir Ritonavir
Glecaprevir Simeprevir
Grazoprevir Telaprevir (B1684684)
Interferon Vaniprevir

Q & A

Q. What are the primary methodologies for synthesizing and characterizing Narlaprevir-d4 in laboratory settings?

this compound synthesis typically involves deuterium incorporation at specific positions using catalytic hydrogen-deuterium exchange or deuterated reagents. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 2H^2H, 13C^{13}C-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. Researchers should report solvent systems, reaction conditions, and spectral data (e.g., chemical shifts, coupling constants) to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s inhibitory activity against HCV NS3/4A protease?

Assays should include:

  • Recombinant NS3/4A protease and fluorogenic substrates (e.g., FRET-based).
  • Controls with non-deuterated Narlaprevir to compare deuterium isotope effects.
  • Kinetic parameters (KiK_i, IC_{50} $) calculated via nonlinear regression.
  • Replicate experiments (n ≥ 3) to assess variability. Data must be normalized to vehicle controls and validated using reference inhibitors like Boceprevir .

Q. What are the best practices for ensuring the stability of this compound in biological matrices during pharmacokinetic studies?

Stability protocols should specify:

  • Storage conditions (e.g., -80°C, light protection).
  • Use of stabilizing agents (e.g., EDTA for metal chelation).
  • Validation via repeated freeze-thaw cycles and long-term stability tests.
  • LC-MS/MS quantification with deuterated internal standards (e.g., Narlaprevir-d8) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic half-lives of this compound across preclinical studies?

Contradictions may arise from interspecies differences (e.g., rat vs. human liver microsomes) or assay conditions (e.g., CYP450 isoform activity). Mitigation strategies include:

  • Cross-validating results using orthogonal methods (e.g., hepatocyte assays vs. recombinant enzymes).
  • Meta-analysis of raw data to identify confounding variables (e.g., protein binding, incubation time).
  • Reporting effect sizes and confidence intervals to quantify uncertainty .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Use nonlinear mixed-effects modeling (NLMEM) to account for inter-individual variability. Parameters like EC50EC_{50} and Hill coefficients should be estimated via maximum likelihood. Sensitivity analyses (e.g., bootstrapping) validate robustness. For non-normal distributions, apply log transformations or nonparametric tests .

Q. How can isotopic effects of this compound be systematically distinguished from experimental artifacts in kinetic studies?

  • Conduct parallel experiments with non-deuterated Narlaprevir under identical conditions.
  • Use isotope tracing (e.g., 2H^2H-NMR) to confirm deuterium retention during reactions.
  • Control for solvent isotope effects by comparing D2OD_2O vs. H2OH_2O-based buffers.
  • Report isotopic purity (>98%) and validate via isotopic ratio mass spectrometry .

Q. What are the ethical and methodological considerations for transitioning this compound from preclinical to clinical research?

  • Preclinical-to-clinical bridging studies must address species-specific metabolic pathways and toxicity thresholds.
  • Follow ICH guidelines for deuterated drug development (e.g., ICH S6(R1)).
  • Justify human dosing based on allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.
  • Submit protocols to ethics committees for risk-benefit analysis .

Data Presentation and Reproducibility

Q. How should researchers present isotopic enrichment data for this compound in peer-reviewed manuscripts?

  • Include tables with exact mass measurements (HRMS), isotopic patterns, and deuterium incorporation rates.
  • Use bar graphs to compare 2H^2H-labeling efficiency across synthesis batches.
  • Provide raw spectral data in supplementary materials, annotated with acquisition parameters (e.g., collision energy, resolution) .

Q. What criteria define robust replication of this compound’s antiviral activity in independent laboratories?

Replication requires:

  • Shared protocols for cell culture (e.g., Huh7 replicon systems).
  • Harmonized assay conditions (e.g., MOI, incubation time).
  • Inter-laboratory calibration using reference standards.
  • Transparent reporting of negative results and outlier exclusion criteria .

Theoretical and Mechanistic Inquiry

Q. How can molecular dynamics simulations enhance the understanding of this compound’s binding kinetics to NS3/4A protease?

Simulations should:

  • Compare deuterated vs. non-deuterated ligand binding free energies (MM-PBSA/GBSA).
  • Analyze hydrogen-bonding networks and deuterium-induced conformational changes.
  • Validate predictions with mutagenesis studies (e.g., protease active-site mutations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.